molecular formula C14H25BClN3O2 B1511796 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1175273-62-7

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No. B1511796
CAS RN: 1175273-62-7
M. Wt: 313.63 g/mol
InChI Key: RQDQQBQYIWUHMD-UHFFFAOYSA-N
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Description

The compound “4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring and a piperidine ring, both of which are common structures in medicinal chemistry . The molecule also contains a boronic ester group, which is often used in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings contribute to the three-dimensionality of the molecule, while the boronic ester group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As an organic compound with a boronic ester group, this molecule could potentially participate in various chemical reactions, including Suzuki coupling reactions . The pyrazole and piperidine rings could also undergo reactions depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the boronic ester group could influence its reactivity, while the pyrazole and piperidine rings could affect its solubility and stability .

Scientific Research Applications

Cancer Research

The compound has shown relevance in cancer research. For instance, a derivative, described as (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, has been found to inhibit Aurora A, an enzyme implicated in tumor development. This inhibition suggests potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of other biologically active compounds. For example, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, related to the compound , is a crucial intermediate for crizotinib, a drug used in cancer therapy. The synthesis process and structure confirmation via MS and 1 HNMR spectrum have been detailed, with an overall yield of 49.9% reported (Kong et al., 2016).

Anticancer Activity

Derivatives of the compound have demonstrated anticancer activity. Notably, novel fluoro-substituted benzo[b]pyran compounds, following several reaction steps, including condensation with aromatic aldehydes and treatment with phenylhydrazine, have showcased anticancer effects against human cancer cell lines at low concentrations compared to reference drugs (A. G. Hammam et al., 2005).

Molecular Interaction Studies

The compound's derivatives are also used in molecular interaction studies. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor, has provided insights into the binding interaction with the receptor, aiding the development of pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).

Safety and Hazards

Based on the available data, this compound could potentially cause skin irritation, serious eye irritation, and respiratory irritation. It could also be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12;/h9-10,12,16H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQQBQYIWUHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735715
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride

CAS RN

1175273-62-7
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (8.2 g, 21.73 mmol) and 30 mL of HCl-EA (5.0 N) in 15 mL of EA was stirred at room temperature for 2 hours. The volatiles were removed in vacuo to give 7.3 g of title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (5.02 g, 13.3 mmol) in 1,4-dioxane (40 mL) was treated with HCl (4.0 M in 1,4-dioxane, 50 mL, 200 mmol) and stirred at 35° C. for 3 h. The reaction mixture was concentrated in vacuo to a white solid, affording 5.01 g (100%) of the title compound. The material was used without additional purification. 1H NMR (400 MHz, CDCl3) δ 1.33 (s, 12H), 2.50 (br s, 4H), 3.09-3.41 (m, 2H), 3.57-3.79 (m, 2H), 4.73 (br s, 1H), 7.87 (s, 2H), 9.82 (br s, 2H); MS (ESI): 278.15 [M+H]+; HPLC tR=2.01 min.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (1.011 g, 2.68 mmol, 1 eq.) in dioxane (5 mL), 4.0 M of HCl in dioxane (10 mL, 20 eq) was added and the reaction was stirred at 35° C. for 2.5 h. The reaction mixture was concentrated in vacuo, yielding the title material, as a white solid. 1H NMR (400 MHz, CDCl3): δ=1.32 (s, 12H), 2.46 (br s, 4H), 3.18 (br s, 2H), 3.57-3.70 (m, 2H), 4.48 (br s, 1H), 7.78 (s, 1H), 7.79 (s, 1H), 9.54-10.04 (m, 2H). MS (ES+): m/z=278.14 (100) [MH+]. HPLC: tR=1.89 min (ZQ2, polar—5 min).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
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4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
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4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
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4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 5
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride

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